BenchChemオンラインストアへようこそ!

8-(DIETHYLAMINO)-1,3-DI-ME-7-(1-ME-2-OXOPROPYL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE

Hydrogen-bond acceptor count Drug-like properties Xanthine derivative

8-(Diethylamino)-1,3-dimethyl-7-(3-oxobutan-2-yl)-3,7-dihydro-1H-purine-2,6-dione (CAS 476668-38-9) is a synthetic, substituted xanthine derivative belonging to the purine-2,6-dione class. It bears a characteristic 8-diethylamino group common to bioactive xanthine analogs, but is structurally distinct from caffeine-derived scaffolds due to its 7-(3-oxobutan-2-yl) side chain—a substituent that introduces both a ketone functionality and a stereogenic center (undefined atom stereocenter count =.

Molecular Formula C15H23N5O3
Molecular Weight 321.381
CAS No. 476668-38-9
Cat. No. B2749175
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(DIETHYLAMINO)-1,3-DI-ME-7-(1-ME-2-OXOPROPYL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE
CAS476668-38-9
Molecular FormulaC15H23N5O3
Molecular Weight321.381
Structural Identifiers
SMILESCCN(CC)C1=NC2=C(N1C(C)C(=O)C)C(=O)N(C(=O)N2C)C
InChIInChI=1S/C15H23N5O3/c1-7-19(8-2)14-16-12-11(20(14)9(3)10(4)21)13(22)18(6)15(23)17(12)5/h9H,7-8H2,1-6H3
InChIKeyBNTLKTMOXUZDPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-(Diethylamino)-1,3-dimethyl-7-(3-oxobutan-2-yl)-3,7-dihydro-1H-purine-2,6-dione (CAS 476668-38-9): Structural Identity and Research-Grade Purity


8-(Diethylamino)-1,3-dimethyl-7-(3-oxobutan-2-yl)-3,7-dihydro-1H-purine-2,6-dione (CAS 476668-38-9) is a synthetic, substituted xanthine derivative belonging to the purine-2,6-dione class [1]. It bears a characteristic 8-diethylamino group common to bioactive xanthine analogs, but is structurally distinct from caffeine-derived scaffolds due to its 7-(3-oxobutan-2-yl) side chain—a substituent that introduces both a ketone functionality and a stereogenic center (undefined atom stereocenter count = 1) [2]. The compound is commercially available as a research chemical with a minimum purity of 95% (AKSci) and is listed in the Sigma-Aldrich AldrichCPR catalog as a building block for medicinal chemistry and chemical biology applications .

Why 8-(Diethylamino)-1,3-dimethyl-7-(3-oxobutan-2-yl)-3,7-dihydro-1H-purine-2,6-dione Cannot Be Replaced by Common Xanthine Analogs


Substituting this compound with a generic 1,3-dimethyl-8-amino-purine-2,6-dione congener (e.g., 8-diethylaminocaffeine, CAS 71411-94-4) or a standard methylxanthine such as IBMX (CAS 28822-58-4) introduces significant differences in both physicochemical properties and synthetic versatility [1]. The 7-(3-oxobutan-2-yl) pendant on the target compound is not a simple alkyl or aryl group; it provides a chiral center and a reactive ketone that can serve as a handle for further derivatization—capabilities absent in the methyl, isobutyl, or phenylalkyl analogs [2]. These structural differences translate into distinct hydrogen-bonding capacity (5 acceptors vs. 3 for IBMX) and rotational freedom (5 rotatable bonds vs. 2 for IBMX), directly impacting solubility, permeability, and target engagement potential in biochemical assays [3]. Consequently, interchangeability without experimental validation is scientifically unsound.

Quantitative Differentiation Evidence for 8-(Diethylamino)-1,3-dimethyl-7-(3-oxobutan-2-yl)-3,7-dihydro-1H-purine-2,6-dione Versus In-Class Analogs


Increased Hydrogen-Bond Acceptor Capacity Versus IBMX: Implications for Supramolecular Interactions

The target compound possesses 5 hydrogen-bond acceptor atoms, compared to 3 for the widely used non‑selective phosphodiesterase inhibitor IBMX [1]. This difference arises from the additional carbonyl oxygen in the 7-(3-oxobutan-2-yl) side chain. A higher acceptor count can enhance aqueous solubility and influence binding to polar residues in protein active sites, making the compound a potentially stronger candidate for targets that rely on hydrogen‑bond networks for ligand recognition.

Hydrogen-bond acceptor count Drug-like properties Xanthine derivative

Enhanced Rotational Flexibility Compared to IBMX: Conformational Adaptability in Binding Pockets

With 5 rotatable bonds, the target compound exhibits 150% greater conformational freedom than IBMX (2 rotatable bonds) [1]. This flexibility is concentrated in the 7-(3-oxobutan-2-yl) and 8-diethylamino substituents, potentially allowing the molecule to adopt conformations that better fit shallow or induced-fit binding pockets, a feature not achievable with the rigid isobutyl side chain of IBMX.

Rotatable bonds Conformational flexibility Xanthine analog

Moderate Lipophilicity (XLogP3 = 1) Distinguishes the Compound from More Hydrophilic Xanthines

The target compound's computed XLogP3 of 1 [1] is significantly higher than the reported XLogP3 of 8‑diethylaminocaffeine (approximately 0.2) [2]. This moderate lipophilicity aligns with the range often associated with favorable passive membrane permeability while avoiding the excessive hydrophobicity that can lead to poor solubility and high metabolic clearance. It suggests the compound may be a more suitable starting point for central nervous system (CNS) drug discovery programs than its more hydrophilic xanthine counterparts.

Lipophilicity Blood-brain barrier permeability XLogP3

Unique Chiral Center Enables Enantioselective Chemistry Not Possible with Achiral Xanthine Analogs

PubChem identifies one undefined atom stereocenter in the target compound [1]. This chiral center, located at the carbon atom linking the oxobutan-2-yl group to the purine core, is absent in comparator molecules such as IBMX, 8-diethylaminocaffeine, and most other commercial 8‑amino‑xanthine derivatives. The presence of this stereocenter creates opportunities for enantioselective synthesis and chiral resolution, enabling the preparation of enantiomerically pure analogs for structure-activity relationship (SAR) studies—a capability that achiral analogs cannot provide.

Chiral building block Stereochemistry Medicinal chemistry

Research-Grade Purity (95%) Matches Typical Catalog Standards for Building Blocks

The compound is supplied with a minimum purity of 95%, as certified by AKSci . This purity level is typical for research-grade building blocks and is comparable to the >97% purity often specified for analogous 8‑diethylamino‑xanthine derivatives sold by specialty chemical suppliers . While a direct head-to-head purity comparison with all analogs is not available, the documented specification provides a reliable baseline for procurement decisions where ≥95% purity is acceptable for the intended synthetic or screening application.

Chemical purity Research chemical Quality specification

Optimal Use Cases for 8-(Diethylamino)-1,3-dimethyl-7-(3-oxobutan-2-yl)-3,7-dihydro-1H-purine-2,6-dione in Medicinal Chemistry and Chemical Biology


Chiral Building Block for Enantioselective Synthesis of Purine-Based Drug Candidates

The undefined stereocenter identified in the 7-(3-oxobutan-2-yl) substituent [1] makes this compound a valuable starting material for the synthesis of enantiomerically enriched purine derivatives. Medicinal chemistry teams can exploit this chiral handle to generate diastereomeric intermediates or to perform chiral resolution, enabling the exploration of stereochemistry-dependent biological activity—a workflow impossible with achiral analogs such as IBMX or 8-diethylaminocaffeine.

Diversifiable Scaffold for Targeted Covalent Inhibitor Design

The ketone group in the 3-oxobutan-2-yl side chain provides a latent electrophilic site that can be transformed into a warhead for targeted covalent inhibitors [2]. This functionality distinguishes the compound from 7-alkyl xanthines (e.g., 8-diethylaminocaffeine) that lack reactive handles. Researchers designing covalent probes for kinases, phosphodiesterases, or other purine-binding enzymes can use this compound as a key intermediate for late-stage functionalization.

Moderate-Lipophilicity Probe for CNS Target Screening

With an XLogP3 of 1, the compound occupies a favorable lipophilicity window for CNS drug discovery [3]. Unlike the more hydrophilic 8-diethylaminocaffeine (XLogP3 ~0.2), this compound may exhibit improved passive permeability across the blood-brain barrier. It is a suitable candidate for inclusion in small-molecule screening libraries aimed at CNS targets, where balanced lipophilicity is a key selection criterion.

Hydrogen-Bond-Rich Ligand for Structure-Based Drug Design

Possessing 5 hydrogen-bond acceptor atoms—versus 3 for IBMX [4]—the compound can engage in more extensive hydrogen-bond networks with protein targets. This property is particularly advantageous in structure-based drug design campaigns where maximizing polar contacts in the binding site is desired. Computational chemists can use this scaffold to build focused libraries that exploit additional hydrogen-bond opportunities not available with simpler xanthine cores.

Quote Request

Request a Quote for 8-(DIETHYLAMINO)-1,3-DI-ME-7-(1-ME-2-OXOPROPYL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.